molecular formula C9H12O2 B2890560 Methyl 3-ethynylcyclopentane-1-carboxylate CAS No. 2102410-05-7

Methyl 3-ethynylcyclopentane-1-carboxylate

Cat. No.: B2890560
CAS No.: 2102410-05-7
M. Wt: 152.193
InChI Key: IMRUFAKUBDDGAK-UHFFFAOYSA-N
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Description

Contextualization within Cyclopentane (B165970) Chemistry and Carboxylic Acid Derivatives

The cyclopentane ring is a fundamental structural motif found in numerous natural products and biologically active compounds. nih.gov The synthesis and functionalization of cyclopentane derivatives are therefore of significant interest to medicinal and synthetic chemists. researchgate.netnih.gov Carboxylic acid derivatives, including esters like methyl carboxylate, are among the most important functional groups in organic chemistry, serving as precursors to a wide array of other functionalities. researchgate.net The presence of the methyl carboxylate group in Methyl 3-ethynylcyclopentane-1-carboxylate provides a handle for transformations such as hydrolysis, amidation, and reduction.

Significance of Ethynyl (B1212043) and Carboxylate Moieties as Synthetic Handles

The ethynyl (terminal alkyne) and methyl carboxylate groups are powerful synthetic handles that allow for a diverse range of chemical reactions. The terminal alkyne can participate in reactions such as Sonogashira coupling, click chemistry, and hydrofunctionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org The methyl carboxylate group can be readily converted into other functional groups, such as carboxylic acids, amides, and alcohols, providing further avenues for molecular diversification. mdpi.com

Overview of Research Trajectories for Alkynyl-Functionalized Cyclopentane Carboxylates

Research involving alkynyl-functionalized cyclopentane carboxylates is primarily focused on their use as building blocks in the synthesis of more complex molecules. The strategic placement of the alkyne and ester functionalities on the cyclopentane core allows for the construction of intricate molecular architectures, including those found in natural products and pharmaceutical agents. documentsdelivered.com Current research endeavors are likely to explore the development of novel synthetic methodologies that leverage the unique reactivity of these compounds, as well as their application in the synthesis of biologically active targets. nih.gov

Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol cymitquimica.comchemscene.com
CAS Number 2102410-05-7 cymitquimica.comchemscene.com
Appearance Liquid cymitquimica.com
Purity ≥95% chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-ethynylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-8(6-7)9(10)11-2/h1,7-8H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRUFAKUBDDGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Ethynylcyclopentane 1 Carboxylate and Analogous Structures

Strategies for Constructing the Cyclopentane (B165970) Core

The formation of the five-membered ring is a foundational step, and various synthetic strategies have been developed to create this common structural motif found in numerous natural products. nih.gov

Ring contraction reactions provide an effective method for converting larger, more readily available carbocycles into functionalized cyclopentanes. rsc.orgresearchgate.net One of the most widely utilized reactions in this context is the Favorskii rearrangement. researchgate.net This reaction typically involves the base-induced rearrangement of an α-halo ketone. For instance, the treatment of 2-chlorocyclohexanone (B41772) with a base like sodium methoxide (B1231860) leads to the contraction of the six-membered ring to form methyl cyclopentanecarboxylate (B8599756). orgsyn.orgwikipedia.org This approach is a direct route to the cyclopentanecarboxylic acid ester core.

Other notable ring contraction methods include semi-pinacol-type rearrangements, which can be used to contractively synthesize cyclopentane rings, particularly those containing quaternary carbon centers. rsc.org These rearrangements are valuable in the total synthesis of complex natural products. rsc.org Additionally, oxidative ring contractions using hypervalent iodine reagents have emerged as environmentally friendlier alternatives to toxic metal oxidants. researchgate.net

Table 1: Examples of Ring Contraction Reactions for Cyclopentane Synthesis
Starting MaterialReagents & ConditionsProductReaction TypeReference
2-ChlorocyclohexanoneSodium methoxide (NaOCH3) in ether, refluxMethyl cyclopentanecarboxylateFavorskii Rearrangement orgsyn.orgwikipedia.org
Epoxide Precursor (e.g., Epoxide 77)Trifluoromethanesulfonic acid, silylated diolFused Ketal Cyclopentane (e.g., Ketal 79)Acid-catalyzed semi-pinacol rearrangement rsc.org
α-HydroxycyclobutanonePhosphonium ylideCyclopropanecarbaldehydeTandem Wittig/Ring Contraction researchgate.net

Direct cyclization reactions are a cornerstone of cyclopentane synthesis, creating the ring from an acyclic precursor. A multitude of methods exist, including various annulation and cycloaddition strategies. baranlab.orgchempedia.info Formal [3+2] cycloaddition reactions, where a three-carbon component reacts with a two-carbon component, are a powerful tool. organic-chemistry.org For example, rhodium-catalyzed intramolecular decarbonylative coupling between cyclobutanones and alkenes serves as a formal (4+2-1) transformation to access bridged cyclopentanes. nih.gov

Other significant cyclization methods include:

Conia-Ene Reaction: A Ni(II)-catalyzed reaction of acetylenic 1,3-dicarbonyl compounds provides a route to cyclopentane derivatives. organic-chemistry.org

Intramolecular Hydroalkylation: Copper hydride-catalyzed enantioselective cyclization of halide-tethered styrenes can produce enantioenriched cyclopentanes. organic-chemistry.org

Radical Cyclization: Stannane-mediated radical reactions, such as enyne cyclizations, can be employed to form the five-membered ring. organic-chemistry.org

The choice of cyclization strategy is often dictated by the desired substitution pattern and stereochemistry of the final product.

Specific methods have been developed to synthesize cyclopentanecarboxylic acid and its esters, which are direct precursors to the target molecule's core structure. Beyond the Favorskii rearrangement mentioned previously, several other routes are notable.

One direct method is the palladium-catalyzed hydrocarboxylation of cyclopentene (B43876), where cyclopentene reacts with carbon monoxide and water to yield cyclopentanecarboxylic acid. wikipedia.org Another classical approach involves the reaction of a cyclopentyl Grignard reagent with carbon dioxide. orgsyn.org

A versatile synthesis starting from diethyl malonate involves a reaction with 1,4-dibromobutane (B41627) in the presence of a base like sodium ethoxide. This process forms a cyclic diester, which can then be hydrolyzed and decarboxylated to yield cyclopentanecarboxylic acid. patsnap.com This method allows for the construction of the ring and installation of the carboxylic acid functionality in a sequential process.

Table 2: Selected Synthetic Routes to Cyclopentanecarboxylic Acid
Starting Material(s)Key ReagentsProductMethodologyReference
CyclopenteneCO, H2O, Palladium catalystCyclopentanecarboxylic acidHydrocarboxylation wikipedia.org
2-ChlorocyclohexanoneNaOCH3, then H3O+Cyclopentanecarboxylic acidFavorskii Rearrangement & Hydrolysis wikipedia.org
Diethyl malonate + 1,4-DibromobutaneNaOEt, then H3O+, heatCyclopentanecarboxylic acidMalonic Ester Synthesis & Decarboxylation patsnap.com
Cyclopentylmagnesium bromide1. CO2, 2. H3O+Cyclopentanecarboxylic acidGrignard Carboxylation orgsyn.org

Installation of the Ethynyl (B1212043) Functionality

Once the cyclopentanecarboxylic acid ester core is established, the next critical step is the introduction of the ethynyl group (–C≡CH).

A significant advancement in C–H functionalization allows for the direct installation of an ethynyl group onto an unactivated C(sp³)–H bond. acs.orgnih.gov This methodology, catalyzed by palladium, offers a streamlined approach for the synthesis of complex alkyne-containing molecules. figshare.comscispace.com The reaction typically involves the use of a directing group, such as 8-aminoquinoline, which is attached to the carboxylic acid. acs.org This directing group positions the palladium catalyst in proximity to a specific C–H bond (often at the β-position), facilitating its selective activation and subsequent alkynylation.

The general transformation can be represented as: R–CH₂–COOH + HC≡CSiR'₃ → R–CH(C≡CSiR'₃)–COOH

This method avoids the need for pre-functionalization of the carbon skeleton, representing a highly atom-economical route to compounds like methyl 3-ethynylcyclopentane-1-carboxylate from a methyl cyclopentanecarboxylate precursor. acs.org

Besides direct C–H activation, other established protocols exist for introducing alkyne functionalities. wikipedia.org A classical approach involves the addition of a metal acetylide, such as an alkynyl Grignard reagent (e.g., ethynylmagnesium bromide) or a lithium acetylide, to a ketone. wikipedia.org This would require the synthesis of a precursor like methyl 3-oxocyclopentane-1-carboxylate, followed by the nucleophilic addition of the acetylide to the carbonyl group to form a propargylic alcohol. Subsequent deoxygenation would be required to achieve the final product.

More recent developments include the use of hypervalent iodine reagents, specifically ethynylbenziodoxolones (EBXs), which serve as electrophilic alkyne transferring agents. researchgate.net These reagents can be used in photochemically-induced reactions for the C–H alkynylation of various substrates. researchgate.net Furthermore, directing group-assisted strategies have been expanded to rhodium catalysis for the regioselective C–H alkynylation of arenes, highlighting the broad interest in developing diverse alkynylation methods. nih.govresearchgate.net

Introduction of the Ethynyl Group via Specialized Reagents

The incorporation of an ethynyl moiety (–C≡CH) into a molecular scaffold is a critical transformation in organic synthesis, providing a versatile handle for further elaboration through reactions like Sonogashira coupling, click chemistry, and Glaser coupling. For a precursor of this compound, such as a cyclopentanone (B42830) derivative, several strategies can be employed.

One of the most common methods involves the reaction of a ketone with an ethynyl nucleophile. This can be achieved by treating a compound like methyl 3-oxocyclopentane-1-carboxylate with lithium acetylide or ethynylmagnesium bromide. This reaction forms a tertiary alcohol, which then requires a subsequent deoxygenation step to yield the final ethynyl-substituted cyclopentane.

Alternatively, more specialized and often more direct methods can be utilized. The Shapiro reaction or its variants provide a route to convert a ketone into an alkene, which can then be further transformed. A more direct approach from a ketone is the Corey-Fuchs reaction. This involves converting the ketone into a dibromo-olefin using reagents like triphenylphosphine (B44618) and carbon tetrabromide. Subsequent treatment with a strong base, such as n-butyllithium, results in an elimination reaction that forms the terminal alkyne.

Another powerful modern technique is the direct C-H alkynylation of saturated C-H bonds. While challenging, transition-metal-catalyzed methods have been developed that can install an alkyne group directly, although substrate scope and regioselectivity can be significant hurdles to overcome. For a cyclopentane system, achieving selectivity for the 3-position would be a primary challenge.

A comparison of common laboratory-scale ethynylation methods starting from a ketone precursor is presented below.

MethodKey ReagentsIntermediateKey Features
Addition of Acetylide 1. Ethynylmagnesium bromide or Lithium acetylide2. Deoxygenation reagent (e.g., Barton-McCombie)Propargyl alcoholTwo-step process; mild conditions for the addition step.
Corey-Fuchs Reaction 1. CBr₄, PPh₃2. n-BuLiDibromo-olefinReliable and widely used; requires strong base in the second step.
Seyferth-Gilbert Homologation Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent)Diazo intermediateOne-pot procedure from the ketone; generates the alkyne directly.

Methyl Esterification Techniques for Carboxylic Acid Derivatives

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental and frequently employed reaction in organic synthesis. This transformation is often performed to protect the carboxylic acid group, increase volatility for chromatographic analysis, or to modify the compound's reactivity. nih.gov For the synthesis of this compound, this step would typically be applied to a 3-ethynylcyclopentane-1-carboxylic acid precursor. A variety of methods are available, ranging from classical acid-catalyzed reactions to milder, more specialized procedures. organic-chemistry.orgorganic-chemistry.org

The most traditional method is the Fischer-Speier esterification, which involves heating the carboxylic acid in an excess of methanol (B129727) with a strong acid catalyst like sulfuric acid or hydrochloric acid. google.com While effective, the harsh conditions can be incompatible with sensitive functional groups.

To overcome these limitations, numerous milder methods have been developed. Diazomethane (CH₂N₂) provides a rapid and quantitative conversion at room temperature, but it is highly toxic, explosive, and not suitable for large-scale synthesis. Trimethylsilyldiazomethane offers a safer alternative.

Other methods utilize coupling agents or methylation agents that operate under neutral or basic conditions. Dimethyl carbonate, for instance, serves as a green and non-toxic methylating reagent, often catalyzed by a base. organic-chemistry.org Copper-catalyzed O-methylation using dimethyl sulfoxide (B87167) (DMSO) as the methyl source has also been reported as an effective method with broad substrate scope. organic-chemistry.org For reactions requiring very mild conditions to avoid side reactions or epimerization, sonochemical methods catalyzed by polymer-supported triphenylphosphine have been shown to be efficient, providing good to excellent yields in short reaction times. organic-chemistry.orgorganic-chemistry.org

A summary of selected methyl esterification techniques is provided below.

MethodReagents/CatalystTypical ConditionsAdvantagesDisadvantages
Fischer-Speier Methanol, H₂SO₄ (cat.)RefluxInexpensive, simpleHarsh acidic conditions, requires excess methanol
Diazomethane CH₂N₂ in etherRoom TemperatureFast, high yield, very mildHighly toxic and explosive
DCC/DMAP Coupling Methanol, DCC, DMAP (cat.)Room TemperatureMild conditionsStoichiometric byproduct, purification can be difficult
Dimethyl Carbonate (CH₃)₂CO₃, Base (e.g., DBU)Mild heatNon-toxic reagent, high selectivity organic-chemistry.orgRequires base
Sonochemical Method Polymer-supported PPh₃, TCCA, Na₂CO₃UltrasoundRapid, good for sensitive substrates organic-chemistry.orgorganic-chemistry.orgRequires specialized equipment

Total Synthesis and Multi-Step Approaches to this compound

A total synthesis for a specific, non-commodity chemical like this compound is often not explicitly published. However, a plausible synthetic route can be designed based on established methodologies for constructing functionalized cyclopentane rings. organic-chemistry.org A logical approach would involve the formation of a cyclopentane core bearing suitable functional groups at the C1 and C3 positions, followed by the introduction of the methyl ester and ethynyl groups.

One potential retrosynthetic pathway begins with the target molecule and disconnects it into simpler, more readily available starting materials. A key intermediate would be a cyclopentanone derivative, such as (±)-methylcyclopentanone-3-carboxylate, which itself can be synthesized via a Dieckmann condensation of a linear adipic acid derivative.

A hypothetical forward synthesis based on this strategy could proceed as follows:

Esterification and Oxidation: Starting from cyclohex-3-enecarboxylic acid, an initial methyl esterification using methanol and sulfuric acid would yield methyl cyclohex-3-ene-1-carboxylate. Oxidative cleavage of the double bond, for example with potassium permanganate, would open the ring to form 3-(methoxycarbonyl)hexanedioic acid.

Dieckmann Condensation: The resulting diester can then undergo an intramolecular Dieckmann condensation using a base like sodium ethoxide. This reaction forms the five-membered ring of a β-keto ester, which upon workup and decarboxylation yields methyl 3-oxocyclopentane-1-carboxylate.

Ethynylation: The ketone at the C3 position is the handle for introducing the ethynyl group. Using the Corey-Fuchs reaction, the ketone would first be converted to a dibromoalkene with triphenylphosphine and carbon tetrabromide. Subsequent treatment with two equivalents of n-butyllithium would effect an elimination and metal-halogen exchange, followed by quenching with water to yield the terminal alkyne, thus completing the synthesis of this compound.

This multi-step approach highlights the integration of classic ring-forming reactions with modern functional group interconversions to achieve the target structure.

Stereoselective and Asymmetric Synthesis of Ethynylcyclopentane Carboxylate Frameworks

The structure of this compound contains two stereocenters at positions C1 and C3. Therefore, the molecule can exist as two pairs of enantiomers: (cis)- and (trans)-diastereomers. Controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a primary goal of modern synthetic design.

Stereoselective synthesis of such frameworks can be achieved by employing reactions that favor the formation of one stereoisomer over others. This can be accomplished through various strategies, including substrate control, auxiliary control, or catalyst control.

Diastereoselective and Enantioselective Protocols

To synthesize specific stereoisomers of ethynylcyclopentane carboxylate frameworks, asymmetric methods must be employed. These methods aim to create the chiral centers of the cyclopentane ring with a high degree of stereocontrol.

Catalytic Asymmetric Reactions: One of the most powerful approaches is the use of chiral catalysts in ring-forming reactions. For instance, an asymmetric Michael addition could be used to construct the cyclopentane ring. Reacting a malonate derivative with an α,β-unsaturated precursor in the presence of a chiral organocatalyst (like a proline derivative) or a chiral metal complex can lead to a highly enantioenriched cyclic product. nih.govacs.org Similarly, asymmetric [3+2] cycloaddition reactions, often catalyzed by chiral transition metal complexes, can construct polysubstituted cyclopentane rings with excellent diastereo- and enantioselectivity. organic-chemistry.org

Chiral Auxiliaries: Another established method involves attaching a chiral auxiliary to one of the starting materials. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as a cyclization or an alkylation. After the desired stereocenter(s) are set, the auxiliary is cleaved to reveal the chiral product. For example, using pseudoephedrine as a chiral auxiliary on a carboxylic acid precursor can enable highly diastereoselective alkylations to form key intermediates.

An example of an enantioselective protocol could involve an asymmetric Michael addition to form a functionalized cyclopentanone, followed by a diastereoselective reduction of the ketone and subsequent ethynylation. The choice of reducing agent and reaction conditions for the ketone would be crucial for controlling the stereochemistry at the C3 position relative to the already established C1 center. ucd.ie

Considerations for Atom Economy and Process Efficiency in Synthetic Design

The principles of green chemistry are increasingly integral to the design of synthetic routes, emphasizing the need to minimize waste, reduce energy consumption, and use less hazardous substances. jk-sci.com Atom economy, a concept developed by Barry Trost, is a key metric in this endeavor. It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnumberanalytics.com

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% numberanalytics.com

When designing a synthesis for this compound, choosing reactions with high atom economy is crucial for sustainability and cost-effectiveness. numberanalytics.commonash.edu

High Atom Economy Reactions: Addition reactions, cycloadditions, and rearrangements are ideal as they, in principle, incorporate all reactant atoms into the product (100% atom economy). In the context of cyclopentane synthesis, a [3+2] cycloaddition to form the ring would be a highly atom-economical step. organic-chemistry.org

Low Atom Economy Reactions: Substitution and elimination reactions inherently generate byproducts. For example, the Wittig reaction, while effective, produces a stoichiometric amount of triphenylphosphine oxide, significantly lowering its atom economy. The Corey-Fuchs reaction, proposed in the total synthesis section, also generates stoichiometric byproducts.

To enhance process efficiency, chemists can prioritize catalytic reactions over those that use stoichiometric reagents. numberanalytics.com A catalytic asymmetric synthesis is not only elegant in its stereocontrol but also superior in terms of efficiency, as a small amount of a chiral catalyst can generate large quantities of the desired product, minimizing waste.

For the proposed synthesis, the Dieckmann condensation is reasonably efficient, producing a small alcohol molecule as a byproduct. However, the ethynylation step via the Corey-Fuchs method has poor atom economy. An alternative, more atom-economical route might involve the catalytic addition of acetylene (B1199291) itself across a suitable precursor, although such transformations are often challenging to control. By analyzing each step through the lens of atom economy and other green metrics like the E-factor (Environmental factor, mass of waste/mass of product), a more sustainable and efficient synthetic pathway can be developed. monash.edu

Reactivity Profiles and Transformational Chemistry of Methyl 3 Ethynylcyclopentane 1 Carboxylate

Reactions Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is characterized by high electron density and is susceptible to a variety of addition and coupling reactions. This functionality is a cornerstone of modern synthetic chemistry, providing access to more complex molecular architectures.

Cycloaddition Reactions (e.g., Azide (B81097)/Alkyne Cycloaddition)

The terminal alkyne of Methyl 3-ethynylcyclopentane-1-carboxylate is an excellent substrate for 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne Huisgen cycloaddition. This reaction involves an azide and an alkyne to form a stable 1,2,3-triazole ring system. While the thermal reaction is possible, it often requires elevated temperatures and can lead to a mixture of regioisomers.

Modern catalysis has rendered this transformation highly efficient and selective. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," known for its reliability, mild reaction conditions, and high yields. beilstein-journals.org It selectively produces 1,4-disubstituted triazoles. Alternatively, Ruthenium-catalyzed reactions (RuAAC) can be employed to selectively yield the 1,5-disubstituted regioisomer. These metal-free cycloadditions, known as Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC), have also become widely used in biological applications due to the absence of a toxic metal catalyst. nih.govnih.gov

Table 1: Representative Conditions for Azide-Alkyne Cycloaddition Reactions
Reaction TypeCatalyst/PromoterTypical SolventsTemperatureProduct Regioselectivity
CuAAC ("Click")Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate)t-BuOH/H₂O, THF, DMFRoom Temperature1,4-disubstituted 1,2,3-triazole
RuAACRu-based catalyst (e.g., Cp*RuCl(PPh₃)₂)Toluene, DioxaneRoom Temp. to 80°C1,5-disubstituted 1,2,3-triazole
Thermal HuisgenNone (Heat)Toluene, Xylene>100°CMixture of 1,4- and 1,5-isomers
SPAAC (Strain-Promoted)Strained Cyclooctyne (B158145)Aqueous buffers, Organic solventsRoom TemperatureDependent on cyclooctyne structure

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed enyne coupling)

The terminal alkyne is a versatile handle for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions. Palladium catalysis is particularly prominent in this area. acs.org The Sonogashira coupling, for instance, allows for the direct coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and proceeds under mild conditions. libretexts.org This methodology allows for the introduction of aromatic or vinylic substituents onto the ethynyl group of the molecule. Other palladium-catalyzed reactions can couple the alkyne with other alkynes to form conjugated enynes or diynes. chinesechemsoc.org

Table 2: Common Palladium-Catalyzed Coupling Reactions for Terminal Alkynes
Reaction NameCoupling PartnerTypical Catalyst SystemBaseResulting Structure
Sonogashira CouplingAryl/Vinyl Halide (I, Br, OTf)Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ + CuIAmine (e.g., Et₃N, piperidine)Aryl/Vinyl-substituted alkyne
Heck AlkynylationAryl/Vinyl HalidePd(0) complex (e.g., Pd(OAc)₂)Amine (e.g., Et₃N)Aryl/Vinyl-substituted alkyne
Enyne Cross-CouplingAnother Terminal AlkynePd(0)/phosphine complexesVariesConjugated Enyne

Hydrofunctionalization and Other Alkyne-Based Transformations

Hydrofunctionalization involves the addition of an H-X molecule (where X can be a variety of heteroatom or carbon-based groups) across the triple bond. These reactions provide a direct route to functionalized alkenes. rsc.org Depending on the catalyst and conditions, the addition can proceed with either Markovnikov or anti-Markovnikov regioselectivity. mdpi.com Examples include:

Hydration: Addition of water, typically catalyzed by mercury or gold salts, to form a methyl ketone (via an enol intermediate). mdpi.com

Hydroboration: Addition of a borane (B79455) reagent (e.g., 9-BBN, HBpin), which after oxidation yields an aldehyde or ketone.

Hydrosilylation: Addition of a hydrosilane, catalyzed by platinum or other transition metals, to form a vinylsilane.

Hydroamination/Hydroalkoxylation: Addition of amines or alcohols, often requiring transition metal catalysts. mdpi.com

These transformations convert the linear alkyne group into a stereochemically defined, substituted alkene, adding another layer of synthetic utility. nih.govnih.govacs.org

Reactions of the Methyl Ester Moiety

The methyl ester group is a classic carboxylic acid derivative that undergoes a range of nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis is the conversion of the methyl ester back to the parent carboxylic acid. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: This is a reversible equilibrium process. The ester is typically heated with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). chemguide.co.uk To drive the reaction to completion, a large volume of water is used.

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). commonorganicchemistry.com The reaction produces an alcohol (methanol) and the carboxylate salt of the acid. An acidic workup is required to protonate the salt and isolate the free carboxylic acid.

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com In the case of this compound, the methyl group can be replaced by another alkyl or aryl group (R') by reacting the ester with the corresponding alcohol (R'-OH). This reaction is also catalyzed by either acid or base. organic-chemistry.org To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.comorganic-chemistry.org

Table 3: Conditions for Ester Hydrolysis and Transesterification
TransformationConditionsReagentsKey FeaturesProduct
HydrolysisAcidicH₂O, cat. H₂SO₄ or HCl, HeatReversible; requires excess water3-Ethynylcyclopentane-1-carboxylic acid
Hydrolysis (Saponification)Basic1. NaOH or KOH in H₂O/MeOH, Heat 2. H₃O⁺ workupIrreversible3-Ethynylcyclopentane-1-carboxylic acid
TransesterificationAcidic or BasicR'-OH (in excess), cat. H⁺ or RO⁻Equilibrium process; driven by excess alcoholAlkyl 3-ethynylcyclopentane-1-carboxylate

Derivatization to Other Carboxylic Acid Derivatives

The methyl ester can serve as a precursor to a wide array of other carboxylic acid derivatives, often through a nucleophilic acyl substitution mechanism. libretexts.org

Key transformations include:

Conversion to Amides (Aminolysis): Direct reaction of the ester with ammonia (B1221849) or a primary/secondary amine yields the corresponding amide. latech.edu This reaction often requires heat to proceed at a practical rate.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 3-(hydroxymethyl)cyclopent-1-yne.

Conversion to other derivatives via the Carboxylic Acid: For broader reactivity, the ester is often first hydrolyzed to the carboxylic acid (as described in 3.2.1). The resulting acid can then be readily converted into more reactive species like acid chlorides (using thionyl chloride, SOCl₂) or acid anhydrides . These activated derivatives are highly versatile intermediates for synthesizing other esters and amides under milder conditions. libretexts.org

Table 4: Synthesis of Carboxylic Acid Derivatives from the Methyl Ester
Target DerivativeMethodTypical ReagentsIntermediate
AmideDirect AminolysisNH₃, RNH₂, or R₂NH; HeatNone (direct conversion)
Primary AlcoholReduction1. LiAlH₄ 2. H₃O⁺ workupNone (direct conversion)
Acid ChlorideVia Carboxylic Acid1. Hydrolysis (NaOH, H₂O) 2. SOCl₂ or (COCl)₂Carboxylic Acid
AmideVia Acid Chloride1. Hydrolysis & SOCl₂ 2. NH₃, RNH₂, or R₂NHAcid Chloride

Chemo- and Regioselectivity in Multi-Functionalized Systems

Extensive literature searches for detailed research findings on the chemo- and regioselectivity of this compound have yielded limited specific studies directly investigating this compound. The available information primarily consists of its basic chemical properties and commercial availability. Consequently, a thorough discussion based on direct experimental evidence for this specific molecule is not possible at this time.

However, the reactivity of this bifunctional molecule can be inferred from the well-established chemistry of its constituent functional groups: a terminal alkyne and a methyl ester on a cyclopentane (B165970) scaffold. The interplay between these groups is expected to govern the chemo- and regioselectivity in various transformations.

The terminal alkyne is a versatile functional group capable of undergoing a wide array of reactions. These include, but are not limited to:

Hydration: In the presence of a mercury catalyst and acid, the alkyne could be hydrated to form a methyl ketone. The regioselectivity would favor the formation of the ketone at the carbon atom of the former triple bond that is closer to the cyclopentane ring.

Hydrohalogenation: The addition of hydrogen halides (HX) would likely follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon of the alkyne.

Cycloaddition Reactions: The ethynyl group can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Click chemistry) to form triazoles, or with nitrile oxides to form isoxazoles.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction would allow for the formation of a new carbon-carbon bond at the terminal position of the alkyne.

Reduction: The alkyne can be selectively reduced to the corresponding alkene (using catalysts like Lindlar's catalyst for cis-alkene) or to the fully saturated alkyl chain (using catalysts like palladium on carbon with hydrogen gas).

The methyl ester group is generally less reactive than the terminal alkyne under many conditions. However, it can undergo transformations such as:

Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst would lead to a different ester.

Reduction: Strong reducing agents like lithium aluminum hydride would reduce the ester to the corresponding primary alcohol.

Amidation: Reaction with amines can convert the ester into an amide.

In a multi-functionalized system like this compound, the chemoselectivity of a reaction would depend on the reagents and conditions employed. For instance, reagents that are specifically designed to react with alkynes in a neutral and mild environment would likely leave the ester group intact. Conversely, harsh acidic or basic conditions, or the use of strong nucleophiles or reducing agents, could lead to reactions at both functional groups.

The regioselectivity would be a key consideration in reactions involving the alkyne. The substitution pattern on the cyclopentane ring could influence the steric and electronic environment of the alkyne, potentially affecting the regiochemical outcome of addition reactions.

Without specific experimental data for this compound, the following table provides a hypothetical overview of potential selective transformations based on general principles of organic chemistry.

Table 1: Hypothetical Chemo- and Regioselective Reactions of this compound

Reaction TypeReagents and ConditionsExpected Major ProductSelectivity
Alkyne HydrationHgSO₄, H₂SO₄, H₂OMethyl 3-(2-oxopropyl)cyclopentane-1-carboxylateChemoselective for the alkyne; Regioselective (Markovnikov)
Sonogashira CouplingAryl halide, Pd catalyst, Cu(I) co-catalyst, baseMethyl 3-(arylethynyl)cyclopentane-1-carboxylateChemoselective for the alkyne
"Click" ChemistryAzide, Cu(I) catalystMethyl 3-(1,2,3-triazol-4-yl)cyclopentane-1-carboxylateChemoselective for the alkyne
Ester HydrolysisLiOH, THF/H₂O3-Ethynylcyclopentane-1-carboxylic acidChemoselective for the ester
Ester ReductionLiAlH₄, then H₃O⁺(3-Ethynylcyclopentyl)methanolChemoselective for the ester

It is crucial to emphasize that the information presented here is based on the predicted reactivity of the functional groups and not on documented experimental results for this compound. Further research is required to fully elucidate the reactivity profiles and transformational chemistry of this specific compound.

Research Applications and Scientific Utility of Methyl 3 Ethynylcyclopentane 1 Carboxylate

Role as a Versatile Building Block for Complex Molecular Architectures

The structure of Methyl 3-ethynylcyclopentane-1-carboxylate inherently positions it as a versatile building block for constructing complex molecules. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: the terminal alkyne and the methyl ester. The cyclopentane (B165970) ring itself provides a non-planar, three-dimensional scaffold, a feature increasingly sought after in medicinal chemistry to create molecules that can better explore the complex topologies of biological targets. mdpi.com

The terminal alkyne is particularly valuable, serving as a handle for a variety of powerful carbon-carbon bond-forming reactions. These include:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This cornerstone of "click chemistry" allows for the efficient and highly specific formation of a stable triazole ring by reacting the alkyne with an azide (B81097). This reaction is widely used to link different molecular fragments under mild conditions.

Sonogashira Coupling : This palladium-catalyzed cross-coupling reaction enables the direct connection of the terminal alkyne to aryl or vinyl halides, providing a straightforward route to more complex conjugated systems.

Other Alkyne Reactions : The alkyne can undergo various other transformations, such as Cadiot-Chodkiewicz coupling, Glaser coupling, hydration to form a ketone, or reduction to an alkene or alkane, further expanding its synthetic versatility.

Simultaneously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This opens up another avenue for modification, primarily through the formation of amide bonds by coupling with amines, a fundamental linkage in countless biologically active molecules and functional materials. The ability to selectively manipulate the alkyne and the ester functionalities allows for a stepwise and controlled assembly of intricate molecular architectures. nih.govmdpi.com

Precursor and Intermediate in Target-Oriented Organic Synthesis

In the context of target-oriented synthesis, this compound serves as a valuable starting material or intermediate. The cyclopentane core is a common structural motif found in a range of natural products and pharmacologically active compounds, including prostaglandins (B1171923) and certain antiviral agents.

The synthesis of highly substituted cyclopentane derivatives is a common challenge in organic chemistry. oregonstate.edu This compound provides a pre-formed five-membered ring with functional groups that can be elaborated to achieve a desired target. For instance, a synthetic strategy could involve:

Utilizing the alkyne in a coupling reaction to install a complex side chain.

Transforming the ester into an amide to introduce another point of diversity or a key pharmacophore.

Modifying the alkyne itself, for example, through partial reduction to a (Z)-alkene, a common structural element in natural products.

Performing reactions on the cyclopentane ring, guided by the existing substituents.

While specific total syntheses employing this exact starting material are not prominently documented, its structure is analogous to intermediates used in the synthesis of complex carbocycles. oregonstate.edu The combination of the rigid scaffold and the reactive handles makes it an attractive precursor for creating libraries of compounds for drug discovery, where the cyclopentane core acts as a central scaffold upon which various substituents can be appended.

Development of Novel Chemical Probes and Scaffolds for Biological Research

Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific protein or biological target, enabling the study of biological processes. nih.gov The terminal alkyne group in this compound makes it exceptionally well-suited for applications in chemical biology, particularly for the construction of such probes. chemscene.com

The primary application in this area is through CuAAC, or "click" chemistry. The terminal alkyne can be readily and efficiently reacted with an azide-functionalized reporter tag, such as a fluorophore (e.g., a rhodamine or fluorescein (B123965) derivative), a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group. This allows the cyclopentane scaffold to be incorporated into activity-based probes or used to label biomolecules in complex biological systems.

For example, if a derivative of this molecule were found to bind to a specific enzyme, the alkyne could be used to:

Visualize the target : Attaching a fluorescent dye to visualize the subcellular localization of the enzyme via microscopy.

Identify the target : Attaching a biotin tag to pull down the protein from a cell lysate for identification by mass spectrometry.

The cyclopentane unit serves as a rigid, 3D scaffold that can be decorated with various functional groups to optimize binding affinity and selectivity for a protein of interest, while the alkyne provides a reliable point of attachment for a reporter group. nih.govresearchgate.net

Contributions to Advanced Materials Science and Polymer Chemistry Research

The reactivity of the terminal alkyne group also positions this compound as a potentially useful monomer or functionalizing agent in materials science and polymer chemistry. Terminal alkynes are versatile functional groups for polymer synthesis and modification.

Potential applications include:

Polymer Synthesis : The alkyne can participate in polymerization reactions. For example, alkyne-azide polycycloaddition can be used to synthesize triazole-based polymers, which are known for their thermal stability and adhesive properties.

Surface Modification : The molecule can be grafted onto surfaces that have been functionalized with azide groups. This allows for the precise modification of a material's surface properties, such as hydrophobicity or biocompatibility, by introducing the cyclopentane ester moiety.

Cross-linking Agent : As a molecule with two distinct functional points (the alkyne and the ester, which can be converted to other groups), it could be incorporated into a polymer backbone and later used as a cross-linking site to create robust polymer networks or hydrogels.

The rigid cyclopentane core can impart unique properties to a polymer, such as increased thermal stability or altered chain morphology, compared to more flexible aliphatic linkers.

Applications in Methodological Development within Synthetic Organic Chemistry

New reaction discovery and the development of novel synthetic methodologies are crucial for advancing the field of organic chemistry. Compounds with simple, well-defined structures and key functional groups often serve as benchmark substrates to test and optimize these new transformations.

This compound is an ideal candidate for such a role. It could be employed as a test substrate in the development of:

New Alkyne Transformations : Researchers developing novel catalytic methods for alkyne functionalization (e.g., hydroamination, hydroboration, carbometalation) could use this molecule to assess the reaction's efficiency, regioselectivity, and functional group tolerance in the presence of an ester. organic-chemistry.org

C-H Activation Methods : The cyclopentane ring contains multiple C-H bonds that could be targets for modern C-H activation/functionalization reactions. This substrate could be used to study the regioselectivity of such reactions as directed by the ester and ethynyl (B1212043) groups.

Domino or Cascade Reactions : The presence of two reactive sites could be exploited in the design of novel cascade reactions, where an initial reaction at one site triggers a subsequent transformation at the other, allowing for the rapid construction of molecular complexity from a simple starting material. researchgate.net

By serving as a standard substrate, this compound can help validate the utility and scope of new synthetic methods, contributing to the broader toolkit available to synthetic chemists. mdpi.com

Future Research Directions and Perspectives

Emerging Synthetic Strategies for Ethynylcyclopentane Systems

The construction of densely substituted five-membered carbocyclic systems remains a significant focus in organic synthesis. researchgate.net Future research will likely concentrate on developing more efficient and stereoselective methods for synthesizing the ethynylcyclopentane core. While classical methods like Dieckmann condensation provide a foundational approach to cyclopentanone (B42830) precursors, contemporary strategies offer pathways to more complex and diverse derivatives.

Emerging strategies that could be adapted and optimized for ethynylcyclopentane systems include:

Transition Metal-Catalyzed Cyclizations: The use of transition metals like rhodium, palladium, copper, and silver to catalyze the cyclization of 1,3-enynes has proven to be a powerful tool for creating carbocyclic frameworks. nih.gov These methods could offer direct routes to the ethynylcyclopentane skeleton from acyclic precursors, providing control over stereochemistry and allowing for the introduction of various substituents.

[3+2] Cycloaddition Reactions: The annulation of donor-acceptor cyclopropanes with various carbon-based partners is an efficient method for synthesizing highly functionalized cyclopentane (B165970) derivatives. researchgate.net Exploring the cycloaddition of vinylcyclopropanes with specific alkynes could yield substituted cyclopentanes where the ethynyl (B1212043) group is installed directly during the ring-forming step.

Intramolecular C-H Bond Activation/Insertion: Rhodium(II) carbene-mediated intramolecular C-H insertion is a novel strategy for constructing cyclopentane rings. pku.edu.cn Designing precursors that could undergo such a reaction to form the 3-ethynylcyclopentane system would represent a significant advancement in synthetic efficiency.

These modern synthetic approaches are summarized in the table below.

Synthetic StrategyDescriptionPotential Advantage
Transition Metal-Catalyzed CyclizationFormation of the cyclopentane ring from acyclic 1,3-enynes using catalysts based on Rh, Pd, Cu, or Ag. nih.govHigh efficiency and potential for stereocontrol.
[3+2] CycloadditionReaction of a three-carbon component (e.g., a vinylcyclopropane) with a two-carbon component to form the five-membered ring. researchgate.netAccess to densely functionalized and complex cyclopentane structures.
Intramolecular C-H InsertionFormation of a C-C bond via the insertion of a metal carbene into a C-H bond within the same molecule to close the ring. pku.edu.cnHigh atom economy and access to fused bicyclic systems.

Further research in this area will be critical for enabling the synthesis of a broader library of ethynylcyclopentane analogs for subsequent studies.

Exploration of Novel Reactivity and Catalytic Pathways

The dual functionality of Methyl 3-ethynylcyclopentane-1-carboxylate—the terminal alkyne and the ester-substituted carbocycle—provides fertile ground for exploring novel reactivity. The ethynyl group is particularly valuable, serving as a linchpin for diversification.

Future research could focus on the following areas:

"Click Chemistry" and Cycloadditions: The terminal alkyne is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the facile connection of the ethynylcyclopentane core to a vast array of molecules, including biomolecules and polymers, to create new conjugates with tailored properties. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions: The ethynyl group can participate in a variety of powerful carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings. These reactions enable the extension of the carbon framework, linking the cyclopentane ring to aryl, vinyl, or other alkynyl groups.

Catalytic Modification of the Cyclopentane Ring: Beyond the reactivity of the ethynyl group, novel catalytic pathways could target the cyclopentane ring itself. For instance, the development of selective C-H bond activation catalysts could allow for functionalization at other positions on the ring. akj.az Furthermore, exploring catalytic hydrogenation or dehydrogenation could provide access to cyclopentene (B43876) or cyclopentadiene (B3395910) derivatives, expanding the molecular diversity accessible from this core structure. akj.az

Computational Elucidation of Pathways: The use of computational methods, such as Density Functional Theory (DFT), will be invaluable for understanding and predicting reaction pathways. mdpi.com Modeling potential catalytic cycles can help in the rational design of new catalysts and in optimizing reaction conditions to favor desired products, thereby accelerating the discovery of novel transformations. mdpi.com

Reaction TypeReagent/CatalystPotential Outcome
Azide-Alkyne CycloadditionOrganic Azides, Cu(I) CatalystFormation of 1,2,3-triazole linked conjugates. mdpi.com
Sonogashira CouplingAryl/Vinyl Halides, Pd/Cu CatalystsC-C bond formation, linking the alkyne to aromatic or vinylic systems.
C-H Activation/FunctionalizationTransition Metal Catalysts (e.g., Rh, Pd)Direct introduction of new functional groups onto the cyclopentane ring. akj.az

The exploration of these catalytic pathways will unlock the full synthetic potential of the ethynylcyclopentane scaffold.

Expanding the Scope of Applications in Interdisciplinary Chemical Sciences

The structural motifs present in this compound suggest significant potential for applications in diverse, interdisciplinary fields, particularly in medicinal chemistry and materials science.

Applications in Medicinal Chemistry: The cyclopentane ring is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals. ontosight.ai Derivatives of cyclopentane have been investigated for a wide range of therapeutic activities, including as anti-inflammatory, antimicrobial, anticancer, and anti-HIV agents. researchgate.netontosight.airesearchgate.net The ethynylcyclopentane core could serve as a novel template for the design of new therapeutic agents. The ethynyl group provides a strategic point for modification, allowing for the creation of large libraries of compounds for biological screening. For example, it can be used to attach the cyclopentane core to other pharmacophores via stable triazole linkages, a strategy successfully employed in the development of new anticancer and antibacterial agents. mdpi.com Indazole derivatives containing a cyclopentyl group have also shown promise as anticancer and antioxidant agents. researchgate.net

Applications in Materials Science: The rigidity and linearity of the ethynyl group make it an attractive component for the construction of advanced materials. Acetylene-containing molecules are foundational in the synthesis of polymers and organic electronic materials. mdpi.com The incorporation of the this compound unit into polymer backbones could lead to new materials with unique thermal and mechanical properties. Furthermore, derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other functional materials where molecular rigidity and defined electronic properties are crucial. nih.govresearchgate.net The ester functionality provides an additional site for modification, such as polymerization or attachment to surfaces.

FieldPotential ApplicationRationale
Medicinal ChemistryAnticancer, Antimicrobial, Anti-inflammatory AgentsThe cyclopentane core is a known pharmacophore, and the ethynyl group allows for diversification to target various biological receptors. ontosight.airesearchgate.net
Materials ScienceOrganic Electronics (OLEDs, OFETs), Specialty PolymersThe rigid ethynyl moiety can impart desirable electronic and structural properties to materials. mdpi.comnih.gov

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